molecular formula C20H29N3O3 B6095427 1-[2-(4-morpholinyl)ethyl]-6-oxo-N-(2-phenylethyl)-3-piperidinecarboxamide

1-[2-(4-morpholinyl)ethyl]-6-oxo-N-(2-phenylethyl)-3-piperidinecarboxamide

Cat. No.: B6095427
M. Wt: 359.5 g/mol
InChI Key: IUMNPBRGOUDNDO-UHFFFAOYSA-N
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Description

1-[2-(4-morpholinyl)ethyl]-6-oxo-N-(2-phenylethyl)-3-piperidinecarboxamide is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as MPEP, and it is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). MPEP has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating the role of mGluR5 in various biological processes.

Mechanism of Action

MPEP acts as a competitive antagonist of 1-[2-(4-morpholinyl)ethyl]-6-oxo-N-(2-phenylethyl)-3-piperidinecarboxamide, binding to the receptor and preventing the activation of downstream signaling pathways. This results in a reduction in the activity of this compound, which can have a range of effects depending on the specific biological system being studied.
Biochemical and Physiological Effects:
MPEP has been shown to have a range of biochemical and physiological effects, depending on the specific system being studied. For example, in studies of learning and memory, MPEP has been shown to impair certain types of memory consolidation. In studies of anxiety, MPEP has been shown to reduce anxiety-like behaviors in rodents. In studies of pain perception, MPEP has been shown to reduce hyperalgesia and allodynia.

Advantages and Limitations for Lab Experiments

One advantage of using MPEP in scientific research is its specificity for 1-[2-(4-morpholinyl)ethyl]-6-oxo-N-(2-phenylethyl)-3-piperidinecarboxamide, which allows for selective manipulation of this receptor subtype. Additionally, MPEP is relatively easy to synthesize and purify, making it a readily available tool for researchers. However, one limitation of MPEP is its potential for off-target effects, particularly at high concentrations. Additionally, the effects of MPEP can be variable depending on the specific system being studied, which can make interpretation of results challenging.

Future Directions

There are a number of potential future directions for research involving MPEP. One area of interest is the role of 1-[2-(4-morpholinyl)ethyl]-6-oxo-N-(2-phenylethyl)-3-piperidinecarboxamide in addiction and substance abuse, as this receptor subtype has been implicated in the development of addictive behaviors. Additionally, there is interest in the potential therapeutic applications of this compound antagonists, particularly in the treatment of anxiety and pain disorders. Finally, there is ongoing research into the development of more selective and potent this compound antagonists, which could further enhance the utility of this compound in scientific research.

Synthesis Methods

MPEP can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One common method involves the reaction of 2-(4-morpholinyl)ethylamine with 2-phenylethyl isocyanate, followed by cyclization with piperidine-3-carboxylic acid. The resulting product is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.

Scientific Research Applications

MPEP has been used extensively in scientific research to investigate the role of 1-[2-(4-morpholinyl)ethyl]-6-oxo-N-(2-phenylethyl)-3-piperidinecarboxamide in various biological processes. This receptor subtype is known to be involved in a range of physiological functions, including learning and memory, anxiety, and pain perception. By selectively blocking this compound, researchers can gain insights into the specific role of this receptor subtype in these processes.

Properties

IUPAC Name

1-(2-morpholin-4-ylethyl)-6-oxo-N-(2-phenylethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c24-19-7-6-18(16-23(19)11-10-22-12-14-26-15-13-22)20(25)21-9-8-17-4-2-1-3-5-17/h1-5,18H,6-16H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMNPBRGOUDNDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(CC1C(=O)NCCC2=CC=CC=C2)CCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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